[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride
CAS No.: 1351642-60-8
Cat. No.: VC6710362
Molecular Formula: C17H20Cl3N3
Molecular Weight: 372.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351642-60-8 |
|---|---|
| Molecular Formula | C17H20Cl3N3 |
| Molecular Weight | 372.72 |
| IUPAC Name | 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C17H18ClN3.2ClH/c1-12-15(16-10-14(18)2-3-17(16)21-12)6-9-20-11-13-4-7-19-8-5-13;;/h2-5,7-8,10,20-21H,6,9,11H2,1H3;2*1H |
| Standard InChI Key | GKEPKFCIEVGXSA-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNCC3=CC=NC=C3.Cl.Cl |
Introduction
[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride is a synthetic organic compound that combines indole and pyridine moieties, both of which are significant in medicinal chemistry due to their presence in numerous biologically active compounds. The indole structure is particularly prevalent in compounds with diverse biological activities, while the pyridine ring is known for its role in forming hydrogen bonds and coordinating with metal ions, which can modulate protein activity and lead to various biological effects.
Synthesis and Purification
The synthesis of [2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride involves several key steps, often optimized in industrial settings using continuous flow reactors and high-throughput screening to maximize yield and purity. Techniques such as crystallization or chromatography are employed for purification to obtain the final product in high quality.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as receptors or enzymes. The indole moiety can engage in π–π stacking, hydrogen bonding, and hydrophobic interactions with biological targets. Meanwhile, the pyridine ring acts as a hydrogen bond acceptor and may coordinate with metal ions, potentially modulating protein activity and leading to various biological effects.
Biological Activities and Potential Applications
While specific biological activities of [2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride are not extensively documented, compounds with similar structures often exhibit significant biological effects. For instance, indole derivatives are known for their roles in neurotransmitter modulation and other pharmacological activities. The presence of a pyridine ring further enhances its potential for drug-like properties, making it a candidate for further research in medicinal chemistry .
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